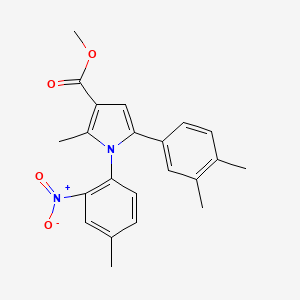
methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methyl, dimethylphenyl, and nitrophenyl groups. Common reagents used in these reactions include methyl iodide, dimethylbenzene, and nitrobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate can be compared to other similar compounds, such as:
4-Methyl-2-nitroaniline: This compound shares the nitro and methyl groups but lacks the pyrrole ring and additional aromatic substituents.
Phenyl isocyanate: While structurally different, it shares some reactivity characteristics with the target compound.
Cyclic vinyl sulfone compounds: These compounds have different functional groups but can be used in similar applications, such as enzyme inhibition and drug development.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-13-6-9-19(21(10-13)24(26)27)23-16(4)18(22(25)28-5)12-20(23)17-8-7-14(2)15(3)11-17/h6-12H,1-5H3 |
InChI Key |
XZJVTHSPSYVQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=C2C3=CC(=C(C=C3)C)C)C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















